molecular formula C14H19N3O3S B2923467 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol CAS No. 346448-88-2

1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol

Cat. No.: B2923467
CAS No.: 346448-88-2
M. Wt: 309.38
InChI Key: IWZVKZFFBXLUEA-UHFFFAOYSA-N
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Description

This compound features a 1,2-benzisothiazole ring system with a sulfone group (1,1-dioxido) at the 3-position, linked to a piperazine ring that is further substituted with a propan-2-ol moiety. The benzisothiazole sulfone group confers electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems . The propan-2-ol substituent likely improves aqueous solubility compared to non-hydroxylated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11(18)10-16-6-8-17(9-7-16)14-12-4-2-3-5-13(12)21(19,20)15-14/h2-5,11,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVKZFFBXLUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzisothiazole ring and a piperazine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3SC_{11}H_{14}N_2O_3S, with a molecular weight of 270.31 g/mol. The compound features a dioxido group that enhances its reactivity and biological interaction potential.

PropertyValue
Molecular Weight270.31 g/mol
CAS Number346448-88-2
Chemical FormulaC₁₁H₁₄N₂O₃S

The biological activity of the compound is attributed to its ability to interact with various molecular targets within cells. The benzisothiazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the piperazine moiety may influence neurotransmitter receptors, modulating signal transduction pathways essential for cellular functions .

Biological Activities

Research indicates that compounds containing benzisothiazole and piperazine structures exhibit a range of biological activities:

Antimicrobial Activity : Studies have shown that derivatives of benzisothiazole possess antimicrobial properties against various pathogens. The presence of the dioxido group in this compound may enhance its efficacy against bacterial strains .

Antifungal Activity : The compound has demonstrated antifungal properties, making it a candidate for developing treatments against fungal infections. A series of related compounds have been evaluated for their antifungal activity, establishing structure-activity relationships that inform further development .

Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism involves inducing apoptosis in cancer cells through DNA interaction and modulation of cell signaling pathways .

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Antimicrobial Effects : A study investigating the antimicrobial activity of benzisothiazole derivatives found that modifications to the piperazine structure significantly impacted efficacy against Gram-positive and Gram-negative bacteria .
  • Antifungal Studies : Research on antifungal agents based on benzisothiazole scaffolds revealed promising results against Candida species, with specific derivatives showing enhanced activity compared to standard antifungal treatments .
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines indicated that compounds similar to this compound could inhibit cell proliferation and induce apoptosis through DNA damage pathways .

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds similar to “1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol”:

Note: The search results primarily discuss compounds structurally related to "this compound" due to the limited information available specifically on that compound.

Scientific Research Applications

Structurally similar benzisothiazole derivatives have diverse applications in scientific research, including acting as intermediates in chemical synthesis and exhibiting various biological activities. Research indicates that the biological activity of these compounds is attributed to several mechanisms:

  • DNA Intercalation The benzisothiazole ring can interact with DNA structures, disrupting replication and transcription processes. This mode of action has been observed in related compounds, leading to antitumor effects by inhibiting DNA-dependent enzymes.
  • Receptor Interaction The piperazine component may interact with neurotransmitter receptors, influencing various signal transduction pathways.
  • Enzyme Inhibition Some derivatives have shown the ability to inhibit specific enzymes involved in viral replication.

Antimicrobial Properties

Studies indicate that benzisothiazole derivatives exhibit significant antimicrobial properties and have been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate promising antitumor activity and can inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including lung cancer models.

Analgesic Properties

Research indicates that derivatives of benzisothiazole exhibit significant analgesic properties attributed to their interaction with the central nervous system (CNS) pathways, potentially providing a non-opiate alternative for pain management. In particular, studies have shown that certain piperazine derivatives can effectively induce analgesia in mammalian models.

Antipsychotic Activity

The compound has been evaluated for its potential as an antipsychotic agent. A study on related benzisothiazole-piperazine derivatives demonstrated promising results in receptor binding assays and behavioral tests indicative of antipsychotic efficacy. Specifically, one derivative showed potent affinity for both dopaminergic and serotonergic receptors, suggesting a unique profile that may reduce the risk of movement disorders typically associated with traditional antipsychotics.

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective effects of benzisothiazole derivatives. Compounds similar to 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride have been shown to protect neurons from oxidative stress and apoptosis in vitro, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Analgesic Efficacy

A clinical study involving a derivative similar to the compound assessed its efficacy in managing postoperative pain compared to standard analgesics. Results indicated that patients receiving the test compound reported lower pain scores and required fewer rescue medications than those receiving traditional treatments.

Case Study 2: Antipsychotic Evaluation

Comparison with Similar Compounds

Ziprasidone Sulphone

Structure : 6-Chloro-5-(2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl)-1,3-dihydro-2H-indole-2-one .
Key Differences :

  • Ziprasidone sulphone incorporates the same benzisothiazole sulfone-piperazine motif but is part of a larger indole-2-one framework.
  • The ethyl linker and indole ring enhance rigidity and receptor affinity, contrasting with the flexible propan-2-ol group in the target compound.
    Functional Implications :
  • Ziprasidone sulphone is a metabolite of the antipsychotic drug ziprasidone, acting as a serotonin and dopamine receptor antagonist. The indole core is critical for its CNS activity, whereas the target compound’s propan-2-ol may redirect bioavailability or target selectivity .

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic Acid

Structure : Piperidine-3-carboxylic acid substituted with benzisothiazole sulfone .
Key Differences :

  • Replaces the piperazine-propan-2-ol chain with a piperidine ring and carboxylic acid group.
    Functional Implications :
  • The benzisothiazole sulfone’s electron-withdrawing effects may enhance acidity, influencing proton transfer in enzymatic environments .

3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)

Structure : Symmetrical dimer with two piperazine-propan-2-ol units linked via a phenylenebis(oxy) group and substituted with 3-chlorophenyl .
Key Differences :

  • Lacks the benzisothiazole sulfone moiety but shares the piperazine-propan-2-ol subunit.
  • Functional Implications:
  • Such compounds are often explored as antimicrobials or kinase inhibitors due to their ability to disrupt biofilm formation or protein-protein interactions .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Notes References
Target Compound 325.36* Benzisothiazole sulfone, piperazine, propan-2-ol Potential CNS or enzyme modulation
Ziprasidone Sulphone 459.39 Benzisothiazole sulfone, piperazine, indole-2-one Metabolite of antipsychotic ziprasidone
Piperidine-3-carboxylic Acid Derivative 280.30 Benzisothiazole sulfone, piperidine, carboxylic acid Enhanced acidity for enzymatic binding
Phenylenebis(oxy)-linked Dimer 641.50* Piperazine, propan-2-ol, 3-chlorophenyl Antimicrobial or biofilm inhibition

*Calculated based on molecular formulas.

Key Research Findings and Implications

  • Metabolic Stability : The benzisothiazole sulfone group in the target compound may reduce oxidative metabolism by cytochrome P450 enzymes, a feature observed in ziprasidone metabolites .
  • Solubility vs. Affinity Trade-off : The propan-2-ol group likely improves solubility over lipophilic analogs (e.g., chlorophenyl derivatives) but may reduce membrane permeability .
  • Electronic Effects : The sulfone group’s electron-withdrawing nature could stabilize negative charges in transition states, making the compound a candidate for enzyme inhibition (e.g., kinases or proteases) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 1,2-benzisothiazole-3(2H)-one derivatives with piperazine intermediates. For example, analogous compounds (e.g., triazole-piperazine hybrids) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using ethanol or toluene as solvents . Key variables include stoichiometry of reagents, reaction time (e.g., 24-hour reflux for coupling), and purification via recrystallization (e.g., DMF/EtOH mixtures) .
  • Data : Yields for structurally similar piperazine derivatives range from 60–90% depending on substituent reactivity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Use multi-modal analytical techniques:

  • Elemental analysis for empirical formula validation.
  • Spectroscopy : ¹H/¹³C NMR to confirm piperazine and benzisothiazole ring integration (e.g., δ 3.2–4.0 ppm for piperazine protons; δ 7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry (MS) for molecular ion verification .
  • X-ray diffraction for crystallographic data, as seen in related 1,2-benzisothiazol-3(2H)-ones .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antifungal and antibacterial assays (e.g., MIC testing against Candida spp. or Staphylococcus spp.) are common. For example, triazole-piperazine analogs show MIC values of 0.5–8 µg/mL . Activity is linked to the 1,2-benzisothiazole moiety’s ability to inhibit fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How does substituent variation on the piperazine ring affect pharmacological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with diverse substituents (e.g., aryl, alkyl, or heterocyclic groups). For instance:

  • Electron-withdrawing groups (e.g., fluorophenyl) enhance antifungal activity due to increased membrane permeability .
  • Bulkier substituents may reduce bioavailability, as observed in norbornene-fused piperazine derivatives .
    • Data : In triazole-piperazine derivatives, 4-fluorophenyl substitution improved antifungal activity by 2–3 fold compared to unsubstituted analogs .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodology : Use computational docking and enzyme inhibition assays. For example:

  • Molecular docking into fungal CYP51 (lanosterol 14α-demethylase) reveals hydrogen bonding between the sulfone group (1,1-dioxido) and heme iron .
  • In vitro enzyme assays confirm competitive inhibition kinetics (e.g., Kᵢ values < 1 µM for related benzisothiazoles) .

Q. How stable is the compound under varying pH and temperature conditions?

  • Methodology : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Monitor degradation via HPLC at 40–80°C. Related sulfonamide-piperazines degrade >20% at pH < 3 or pH > 10 .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C for benzisothiazole derivatives .

Contradictions and Open Questions

Q. Why do some analogs show divergent activity profiles despite structural similarity?

  • Analysis : Differences in stereochemistry (e.g., cis/trans piperazine conformers) or metabolic stability (e.g., hepatic clearance of norbornene derivatives) may explain discrepancies . For example, cis-configured piperazines exhibit 50% lower plasma half-life than trans isomers in preclinical models .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodology : Develop LC-MS/MS methods with deuterated internal standards. Challenges include:

  • Matrix effects : Plasma proteins can suppress ionization efficiency by 30–40% .
  • Metabolite interference : Oxidative metabolites (e.g., N-oxides) require chromatographic separation .

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